molecular formula C15H12N2O5 B12647315 Benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester CAS No. 193888-74-3

Benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester

Cat. No.: B12647315
CAS No.: 193888-74-3
M. Wt: 300.27 g/mol
InChI Key: DFVPCDKNYVEVDC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester is an organic compound with a complex structure that includes a benzoic acid core, an acetylamino group, a nitro group, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by acetylation to add the acetylamino group. Finally, esterification with phenol yields the desired phenyl ester. The reaction conditions often involve the use of strong acids or bases as catalysts and may require controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acetylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and phenol.

    Substitution: The acetylamino group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for hydrolysis and substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group produces benzoic acid and phenol.

Scientific Research Applications

Benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound and its derivatives are investigated for their potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester include:

    Benzoic acid, 4-(acetylamino)-, methyl ester: This compound has a methyl ester group instead of a phenyl ester group.

    Benzoic acid, 4-(acetylamino)-3-nitro-, ethyl ester: This compound has an ethyl ester group instead of a phenyl ester group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and acetylamino groups allows for a range of chemical reactions and interactions that are not possible with simpler esters.

Properties

CAS No.

193888-74-3

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

phenyl 4-acetamido-3-nitrobenzoate

InChI

InChI=1S/C15H12N2O5/c1-10(18)16-13-8-7-11(9-14(13)17(20)21)15(19)22-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,18)

InChI Key

DFVPCDKNYVEVDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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